2-[[5-Bromo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane
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Description
The compound “2-[[5-Bromo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with a bromo and a trifluoromethyl group. Additionally, it has a methoxyethyl-trimethylsilane group attached to it .
Scientific Research Applications
Synthesis of Novel Heterocycles
This compound has been utilized in the synthesis of novel heterocycles, demonstrating the versatility of silyl heterocycles in chemical reactions. For instance, it has been employed in the creation of a new class of silyl heterocycles through reactions leading to the formation of various 2-silylated 1,3-dithiolanes, oxathiolanes, thiazolidines, and oxazolidines, showcasing its utility in expanding the chemical toolbox for the development of compounds with potential biological and material applications (Degl'Innocenti et al., 2007).
Advancements in Lithium-Ion Batteries
Research has also identified its potential in improving lithium-ion battery technology. Novel silane compounds, including variations of this chemical, have been synthesized and tested as non-aqueous electrolyte solvents in lithium-ion batteries. These silane molecules demonstrated an ability to dissolve various lithium salts, contributing to the development of electrolytes with high lithium-ion conductivities and stability, indicating their promise for enhancing battery performance and longevity (Amine et al., 2006).
Nucleophilic Trifluoromethylation Reactions
The compound has also facilitated advancements in nucleophilic trifluoromethylation reactions. It has been used in Cu(I)-mediated nucleophilic trifluoromethylation reactions, offering a pathway to efficiently incorporate trifluoromethyl groups into various substrates. This process is significant for the synthesis of compounds with trifluoromethyl groups, which are of interest due to their influence on the biological activity of pharmaceuticals and agrochemicals (Kim & Shreeve, 2004).
Properties
IUPAC Name |
2-[[5-bromo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrF3N3OSi/c1-18(2,3)5-4-17-6-16-8(10)14-7(15-16)9(11,12)13/h4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWPXZDGPJQNHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C(=NC(=N1)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrF3N3OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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